1-(4-((3,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone 1-(4-((3,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 886916-64-9
VCID: VC5148161
InChI: InChI=1S/C19H21Cl2N5O2S/c1-3-15-22-19-26(23-15)18(28)17(29-19)16(12-4-5-13(20)14(21)10-12)25-8-6-24(7-9-25)11(2)27/h4-5,10,16,28H,3,6-9H2,1-2H3
SMILES: CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCN(CC4)C(=O)C)O
Molecular Formula: C19H21Cl2N5O2S
Molecular Weight: 454.37

1-(4-((3,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone

CAS No.: 886916-64-9

Cat. No.: VC5148161

Molecular Formula: C19H21Cl2N5O2S

Molecular Weight: 454.37

* For research use only. Not for human or veterinary use.

1-(4-((3,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone - 886916-64-9

Specification

CAS No. 886916-64-9
Molecular Formula C19H21Cl2N5O2S
Molecular Weight 454.37
IUPAC Name 1-[4-[(3,4-dichlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]ethanone
Standard InChI InChI=1S/C19H21Cl2N5O2S/c1-3-15-22-19-26(23-15)18(28)17(29-19)16(12-4-5-13(20)14(21)10-12)25-8-6-24(7-9-25)11(2)27/h4-5,10,16,28H,3,6-9H2,1-2H3
Standard InChI Key NALDTNMYLRDTSF-UHFFFAOYSA-N
SMILES CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCN(CC4)C(=O)C)O

Introduction

The compound 1-(4-((3,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b] triazol-5-yl)methyl)piperazin-1-yl)ethanone is a complex organic molecule featuring a piperazine core, a thiazole ring fused to a triazole ring, and a dichlorophenyl group. This compound is notable for its potential pharmacological applications due to its diverse structural components, which are commonly found in bioactive molecules.

Synthesis

The synthesis of such compounds typically involves multiple steps, starting with the preparation of the thiazolo-triazole core. This might involve condensation reactions between appropriate precursors, followed by the introduction of the dichlorophenyl and piperazine components. The specific synthesis route for this compound is not detailed in the available literature, but similar compounds often require careful control of reaction conditions to achieve the desired structure.

Related Compounds

Related compounds, such as 1-((3,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b] triazol-5-yl)methyl)piperidine-4-carboxamide, have been studied for their potential pharmacological applications. These compounds often exhibit bioactivity due to their complex structures, which can interact with various biological targets.

Data Table: Structural Components and Potential Activities

ComponentPotential Activity
Piperazine RingNeurological effects, receptor interactions
Thiazole-Triazole MoietyAntimicrobial, antiviral activities
Dichlorophenyl GroupInfluence on lipophilicity and bioavailability
Amide GroupStability and pharmacokinetic properties

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator